molecular formula C16H17ClN4O3 B2462477 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide CAS No. 1795490-05-9

3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B2462477
CAS No.: 1795490-05-9
M. Wt: 348.79
InChI Key: LIHLLAJIAFLXJW-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the 3-position and a pyrimidine ring functionalized with methoxy and morpholine groups. The pyrimidine moiety is a common scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, while the morpholine group enhances solubility and bioavailability.

Properties

IUPAC Name

3-chloro-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-23-16-18-10-13(14(20-16)21-5-7-24-8-6-21)19-15(22)11-3-2-4-12(17)9-11/h2-4,9-10H,5-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHLLAJIAFLXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the morpholine group, and subsequent coupling with the benzamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate carbon-carbon bond formation.

    Boron Reagents: Employed in Suzuki–Miyaura coupling for their stability and reactivity.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions typically result in extended aromatic systems.

Scientific Research Applications

3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-(Dialkylcarbamothioyl)Benzamide Derivatives

Structural Differences :

  • Target Compound: Contains a 2-methoxy-4-morpholinopyrimidin-5-yl substituent, introducing a rigid, nitrogen-rich heterocycle with oxygen and nitrogen donor atoms.
  • Analog () : Features a dialkylcarbamothioyl group (–N–C(=S)–NR₂) instead of the pyrimidine-morpholine system, providing sulfur and oxygen coordination sites .

Coordination Chemistry :

  • Analog Behavior: The carbamothioyl derivatives form stable nickel(II) and copper(II) complexes via sulfur (S) and oxygen (O) donor atoms. For example, the bis(3-chloro-N-(diethylcarbamothioyl)benzamido) nickel(II) complex exhibits a distorted square planar geometry (Figure 1 in ) .
Chromene-Pyrimidine Hybrids ()

Structural Contrast :

  • Analog (Compound 4): A fused chromeno-pyrimidine system with chlorobenzylidene and phenyl substituents, lacking the morpholine group present in the target compound .
  • Target Compound : The morpholine ring enhances hydrophilicity compared to the lipophilic chromene-pyrimidine hybrid.

Functional Implications :

Data Tables

Table 1: Structural and Coordination Comparison
Compound Key Substituents Coordination Sites Metal Complexes Formed Solubility Features
3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide Pyrimidine, morpholine, methoxy N (pyrimidine), O (morpholine) Not reported Likely hydrophilic
3-Chloro-N-(diethylcarbamothioyl)benzamide () Carbamothioyl (–N–C(=S)–NEt₂) S, O Ni(II), Cu(II) Moderate in polar solvents
Chromeno-pyrimidin-4-one (Compound 4, ) Chlorobenzylidene, phenyl, chromene None reported None Lipophilic

Critical Analysis of Evidence

  • Strengths : provides detailed crystallographic data for nickel complexes of carbamothioyl analogs, enabling direct comparison of coordination behavior . highlights synthetic versatility for benzamide-derived heterocycles .
  • Gaps: No direct data on the target compound’s biological activity, solubility, or metal-binding properties. The absence of X-ray or spectroscopic data for the target compound limits mechanistic insights.
  • Contradictions : While carbamothioyl analogs prioritize sulfur coordination, the target compound’s pyrimidine-morpholine system may favor nitrogen/oxygen binding, suggesting divergent applications.

Biological Activity

3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chloro group : Enhances the lipophilicity and biological activity.
  • Morpholine ring : Contributes to the compound's ability to interact with biological targets.
  • Pyrimidine moiety : Plays a crucial role in kinase inhibition.

Molecular Formula

The molecular formula of this compound is C16H17ClN4O3C_{16}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 348.78 g/mol .

Kinase Inhibition

Research indicates that this compound exhibits inhibitory activity against several kinases, including:

  • Aurora Kinases : Involved in cell division; their inhibition can lead to anti-cancer effects.
  • Fibroblast Growth Factor Receptors (FGFRs) : Targeting FGFRs can impact various signaling pathways associated with cancer progression.

The compound's mechanism of action primarily involves:

  • Binding to Kinase Active Sites : Molecular docking studies suggest that the compound binds effectively to the ATP-binding sites of target kinases, thereby inhibiting their activity.
  • Modulation of Cellular Pathways : By inhibiting these kinases, the compound can disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • Cell Line Testing : The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
    • Mechanistic Insights : Studies demonstrated that treatment with the compound led to G1 phase arrest in p53-positive cells, indicating its potential role in cancer therapy .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its efficacy as an anti-cancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-{5-Chloro-2-[2-Methoxy-4-Morpholin-4-Ylphenyl]amino}-N-MethylbenzamideContains a methyl group instead of a benzoyl groupPotentially different pharmacokinetic properties
4-(6-Morpholinopyrimidin-4-Yl)piperazine derivativesFeatures piperazine instead of benzamideMay exhibit different receptor binding profiles
Morpholinopyrimidine derivativesVarious substitutions on the pyrimidine ringEvaluated for anti-inflammatory or anticancer activities

This table highlights how structural variations can influence biological activity and therapeutic potential.

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